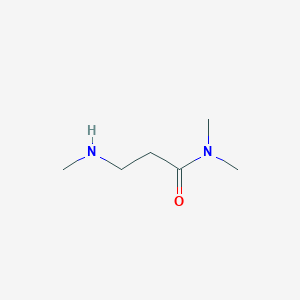
N,N-dimethyl-3-(methylamino)propanamide
Cat. No. B170145
Key on ui cas rn:
17268-50-7
M. Wt: 130.19 g/mol
InChI Key: QOGPLHKHBMJCQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07737166B2
Procedure details


Benzyl [2-(dimethylcarbamoyl)ethyl]methylcarbamate (I-140) (0.62 g, 2.35 mmol) was dissolved in tetrahydrofuran (15 ml), and 10% palladium-carbon (containing about 50% water, 0.15 g) was added, followed by stirring for 16 hours under hydrogen gas atmosphere. The catalyst was removed by filtration, and the solvent was evaporated away under reduced pressure to obtain a yellow oil (0.31, quant.).
Name
Benzyl [2-(dimethylcarbamoyl)ethyl]methylcarbamate
Quantity
0.62 g
Type
reactant
Reaction Step One


Name
palladium-carbon
Quantity
0.15 g
Type
catalyst
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:19])[C:3]([CH2:5][CH2:6][N:7](C)[C:8](=O)OCC1C=CC=CC=1)=[O:4]>O1CCCC1.[C].[Pd]>[CH3:1][N:2]([CH3:19])[C:3](=[O:4])[CH2:5][CH2:6][NH:7][CH3:8] |f:2.3|
|
Inputs


Step One
|
Name
|
Benzyl [2-(dimethylcarbamoyl)ethyl]methylcarbamate
|
|
Quantity
|
0.62 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C(=O)CCN(C(OCC1=CC=CC=C1)=O)C)C
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
palladium-carbon
|
|
Quantity
|
0.15 g
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Pd]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring for 16 hours under hydrogen gas atmosphere
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The catalyst was removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated away under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a yellow oil (0.31, quant.)
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
